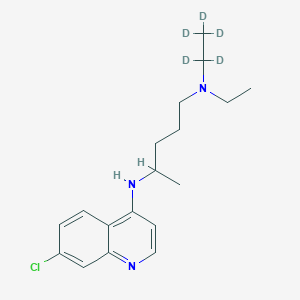
Chloroquine D5
Übersicht
Beschreibung
Chloroquine D5 is a deuterated form of chloroquine, a well-known antimalarial and anti-inflammatory agent. The deuteration involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound retains the therapeutic properties of chloroquine, making it useful in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloroquine D5 involves the deuteration of chloroquine. The process typically starts with the preparation of chloroquine, followed by the introduction of deuterium atoms. The key steps include:
Synthesis of Chloroquine: Chloroquine is synthesized through a multi-step process involving the reaction of 4,7-dichloroquinoline with diethylamine.
Deuteration: The hydrogen atoms in chloroquine are replaced with deuterium using deuterated reagents under specific reaction conditions. This can be achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of chloroquine using optimized reaction conditions.
Deuteration: Industrial deuteration techniques are employed to replace hydrogen atoms with deuterium efficiently.
Analyse Chemischer Reaktionen
Chloroquine D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chloroquine derivatives.
Wissenschaftliche Forschungsanwendungen
Chloroquine D5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Employed in studies involving autophagy and lysosomal function due to its ability to inhibit autophagy.
Medicine: Investigated for its potential therapeutic effects against various diseases, including viral infections like COVID-19.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Wirkmechanismus
Chloroquine D5 exerts its effects through several mechanisms:
Inhibition of DNA and RNA Polymerase: It binds to and inhibits the activity of these enzymes, interfering with the replication of parasites and viruses.
Interference with Hemoglobin Utilization: this compound disrupts the metabolism of hemoglobin in parasites, leading to their death.
Inhibition of Autophagy: It inhibits autophagy by raising the pH of lysosomes, preventing the degradation of cellular components.
Molecular Targets and Pathways:
Toll-like Receptors (TLRs): this compound inhibits TLR signaling pathways, reducing inflammation.
Autophagy Pathway: It interferes with the autophagy process, affecting cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
- Chloroquine
- Hydroxychloroquine
- Amodiaquine
Chloroquine D5 stands out due to its unique properties conferred by deuteration, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/i1D3,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVZRBIWZFKQO-SGEUAGPISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)
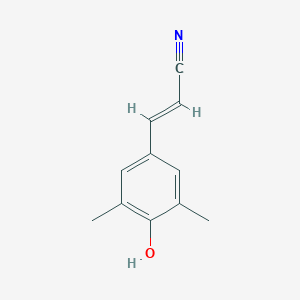
![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![6-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8116990.png)
![1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide](/img/structure/B8116998.png)
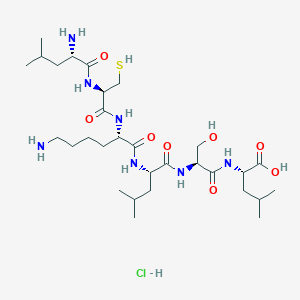
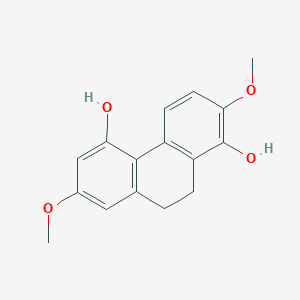
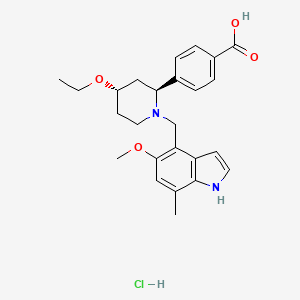
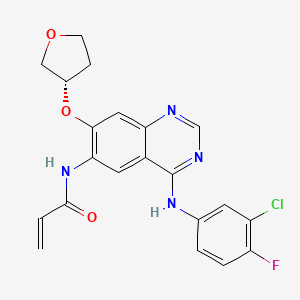

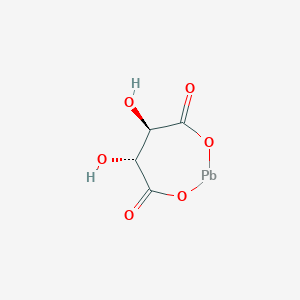
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
![disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate](/img/structure/B8117062.png)
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)
